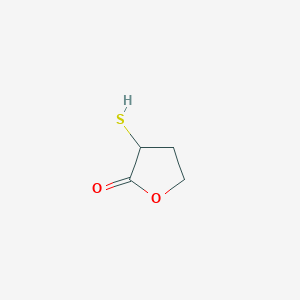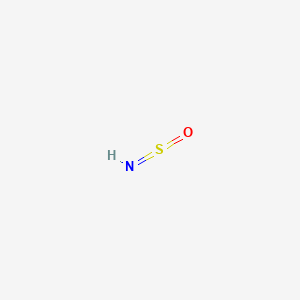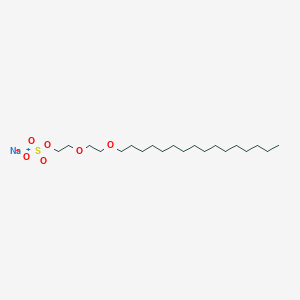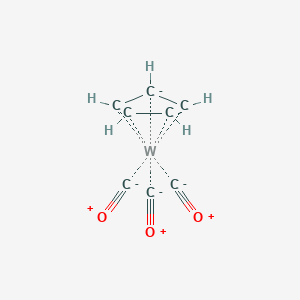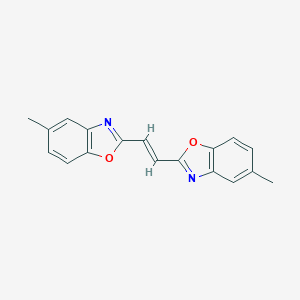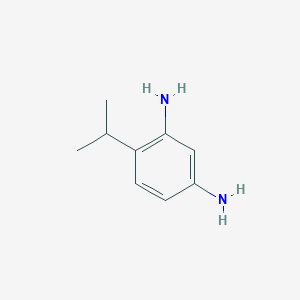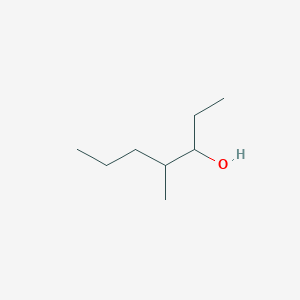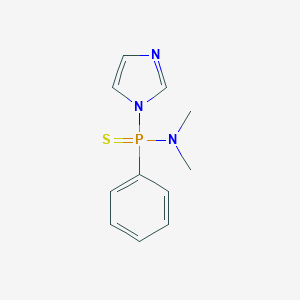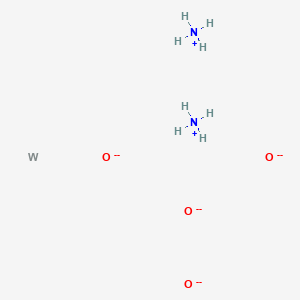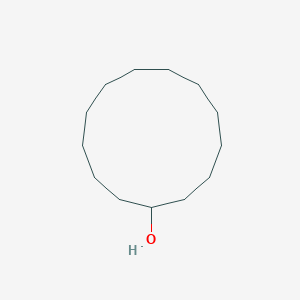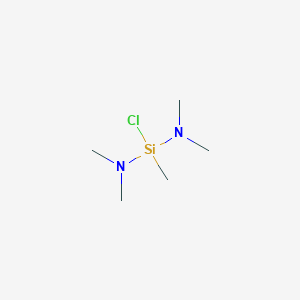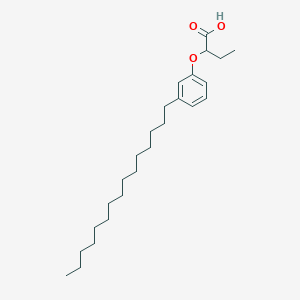
2-(3-Pentadecylphenoxy)butyric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Pentadecylphenoxy)butyric acid, also known as PPBA, is a synthetic plant growth regulator that is widely used in agriculture. It belongs to the family of phenoxyalkanoic acids, which are known for their ability to stimulate plant growth and development. PPBA has been shown to have a variety of effects on plants, including increasing yield, improving quality, and enhancing stress tolerance. In
Mecanismo De Acción
The mechanism of action of 2-(3-Pentadecylphenoxy)butyric acid is not fully understood, but it is believed to involve the regulation of gene expression in plants. 2-(3-Pentadecylphenoxy)butyric acid has been shown to increase the expression of genes involved in photosynthesis, carbohydrate metabolism, and stress response. It has also been found to decrease the expression of genes involved in senescence and programmed cell death.
Efectos Bioquímicos Y Fisiológicos
2-(3-Pentadecylphenoxy)butyric acid has a variety of biochemical and physiological effects on plants. It has been shown to increase the levels of chlorophyll, soluble sugars, and amino acids in plants. 2-(3-Pentadecylphenoxy)butyric acid also increases the activity of antioxidant enzymes, such as superoxide dismutase and catalase, which help to protect plants from oxidative stress. In addition, 2-(3-Pentadecylphenoxy)butyric acid has been found to increase the levels of abscisic acid, a plant hormone that regulates stress response and growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(3-Pentadecylphenoxy)butyric acid has several advantages for use in lab experiments. It is relatively inexpensive, easy to synthesize, and has a wide range of effects on plants. However, there are also some limitations to its use. 2-(3-Pentadecylphenoxy)butyric acid can be toxic to some plant species at high concentrations, and its effects can vary depending on the plant species, growth conditions, and application method.
Direcciones Futuras
There are many potential future directions for research on 2-(3-Pentadecylphenoxy)butyric acid. One area of interest is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of research is the identification of the specific genes and pathways that are regulated by 2-(3-Pentadecylphenoxy)butyric acid. This could lead to the development of new plant growth regulators that are more targeted and effective. Finally, there is also potential for the use of 2-(3-Pentadecylphenoxy)butyric acid in other areas, such as biotechnology and medicine, due to its ability to regulate gene expression.
Métodos De Síntesis
2-(3-Pentadecylphenoxy)butyric acid can be synthesized through a variety of methods, including esterification, Friedel-Crafts acylation, and Grignard reaction. One of the most common methods involves the reaction of 3-pentadecylphenol with butyric anhydride in the presence of a catalyst such as sulfuric acid. The resulting product is then purified through a series of steps, including recrystallization and chromatography.
Aplicaciones Científicas De Investigación
2-(3-Pentadecylphenoxy)butyric acid has been extensively studied for its effects on plant growth and development. It has been shown to increase yield and improve quality in a variety of crops, including rice, wheat, soybean, and cotton. 2-(3-Pentadecylphenoxy)butyric acid has also been found to enhance stress tolerance in plants, including drought, salt, and cold stress. In addition, 2-(3-Pentadecylphenoxy)butyric acid has been shown to have a variety of other effects on plants, including promoting root growth, delaying senescence, and improving nutrient uptake.
Propiedades
Número CAS |
14230-52-5 |
|---|---|
Nombre del producto |
2-(3-Pentadecylphenoxy)butyric acid |
Fórmula molecular |
C25H42O3 |
Peso molecular |
390.6 g/mol |
Nombre IUPAC |
2-(3-pentadecylphenoxy)butanoic acid |
InChI |
InChI=1S/C25H42O3/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-18-22-19-17-20-23(21-22)28-24(4-2)25(26)27/h17,19-21,24H,3-16,18H2,1-2H3,(H,26,27) |
Clave InChI |
MTBHDSNPUORPTN-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC1=CC(=CC=C1)OC(CC)C(=O)O |
SMILES canónico |
CCCCCCCCCCCCCCCC1=CC(=CC=C1)OC(CC)C(=O)O |
Otros números CAS |
14230-52-5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



